molecular formula C6H5FN2O4S B2409893 Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate CAS No. 2138561-85-8

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate

Cat. No.: B2409893
CAS No.: 2138561-85-8
M. Wt: 220.17
InChI Key: FHBYZJQOYPGQIV-UHFFFAOYSA-N
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Description

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C6H5FN2O4S. It is primarily used in research and development, particularly in the field of pharmaceutical testing . The compound is characterized by its unique structure, which includes a pyrazine ring substituted with a fluorosulfonyl group and a carboxylate ester.

Properties

IUPAC Name

methyl 6-fluorosulfonylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c1-13-6(10)4-2-8-3-5(9-4)14(7,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBYZJQOYPGQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base to form the fluorosulfonyl derivative. This intermediate is then esterified using methanol to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: This compound serves as a critical building block for synthesizing more complex molecules. Its ability to undergo substitution reactions allows chemists to introduce various functional groups into target molecules .
  • Trifluoromethylation Reactions: Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate is particularly notable for its role in trifluoromethylation processes, which are essential in developing fluorinated pharmaceuticals and agrochemicals .

2. Medicinal Chemistry:

  • Therapeutic Potential: Research indicates that derivatives of this compound exhibit potential therapeutic properties, including enzyme inhibition and modulation of biological pathways. For instance, it has been explored in the context of drug development targeting specific diseases such as cancer .
  • Enzyme Inhibition Studies: The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to significant biological effects.

3. Material Science:

  • Development of New Materials: The compound is also utilized in the creation of advanced materials due to its unique chemical properties, which can be tailored for specific applications in coatings and polymers.

Case Studies

1. Trifluoromethylation of Pyrazolopyridine Derivatives:
In a study by Sifferlen et al., this compound was used to synthesize trifluoromethylated pyrazolopyridines, achieving an impressive yield of 89% . This demonstrates its efficiency as a reagent in complex organic reactions.

2. Bioactive Derivatives Development:
Cid et al. reported the synthesis of novel bioactive derivatives utilizing this compound, which acted as allosteric modulators for glutamate receptors. This highlights its potential role in developing new pharmacological agents .

3. Enzyme Interaction Studies:
Research has shown that this compound interacts with various enzymes, leading to inhibition that can be exploited for therapeutic purposes. These interactions are crucial for understanding its mechanism of action in biological systems.

Mechanism of Action

The mechanism of action of Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazine ring may also interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrazine ring with a fluorosulfonyl group and a carboxylate moiety. The presence of the fluorosulfonyl group is significant as it may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

1. Anticancer Activity:
Research indicates that compounds within the pyrazine family can exhibit significant anticancer properties. For instance, related pyrazine derivatives have been shown to selectively target cancer cells while sparing healthy cells. A study demonstrated that certain pyrazine derivatives displayed selective cytotoxicity against lung cancer A-549 cells at low concentrations, indicating a potential therapeutic window for further development .

2. Antifungal Properties:
Similar compounds have been explored for their antifungal activities. Pyraziflumid, a fungicide structurally related to the pyrazine class, has shown high efficacy against various plant pathogens. Its structure-activity relationship studies highlighted the importance of specific substituents in enhancing antifungal activity .

3. Mechanism of Action:
The biological mechanisms underlying the activity of this compound may involve interference with key cellular pathways, such as those regulated by protein kinases. For instance, the inhibition of specific kinases can lead to altered signaling pathways that affect cell proliferation and survival .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityIdentified selective cytotoxicity against A-549 lung carcinoma cells at low concentrations (10 µM), with minimal toxicity to healthy hepatocytes .
Study 2 Antifungal ActivityPyraziflumid showed enhanced fungicidal activity against wheat brown rust and barley powdery mildew compared to other derivatives .
Study 3 Mechanistic InsightsInvestigated the role of protein kinases in mediating the effects of pyrazine derivatives on immune responses and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazine core or substituents can significantly alter its potency and selectivity:

  • Fluorosulfonyl Group: Enhances electrophilicity, potentially increasing reactivity with nucleophiles in biological systems.
  • Carboxylate Moiety: May facilitate interactions with biological targets through ionic or hydrogen bonding.

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